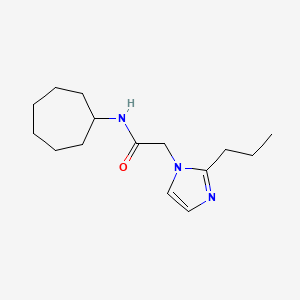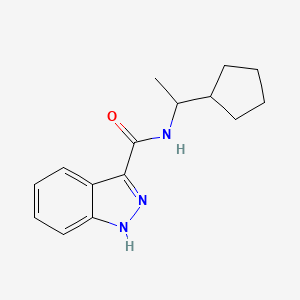
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of certain enzymes that play a crucial role in various physiological processes.
Applications De Recherche Scientifique
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole has been extensively studied for its potential applications in the field of medicine. This compound has been shown to be a potent inhibitor of certain enzymes that play a crucial role in various physiological processes. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole involves the inhibition of certain enzymes that play a crucial role in various physiological processes. This compound has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of GSK-3β, leading to the activation of various signaling pathways that play a crucial role in various physiological processes. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole in lab experiments is that it is a potent inhibitor of GSK-3β. This makes it an ideal tool for studying the role of GSK-3β in various physiological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole. One area of future research is the development of new synthetic methods for this compound, which could make it more readily available for use in research. Another area of future research is the study of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Finally, future research could focus on the development of new derivatives of this compound that could have improved potency and selectivity for GSK-3β.
Méthodes De Synthèse
The synthesis of 5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole involves the reaction of cyclohexylamine with 1,1'-sulfonylbis(2-chloroethane) followed by the addition of imidazole. The resulting product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c17-19(18,13-9-14-10-15-13)16-8-4-7-12(16)11-5-2-1-3-6-11/h9-12H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHDUIUQRIKLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-cyclohexylpyrrolidin-1-yl)sulfonyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)